Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
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Overview
Description
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclohexene ring, a dimethylamino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a cyclohexene derivative with a dimethylamino group and a phenyl group under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride
- Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride
Uniqueness
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride is unique due to its specific structural features, including the presence of a dimethylamino group and a phenyl group
Properties
CAS No. |
20380-60-3 |
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Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m0./s1 |
InChI Key |
MUWDJVKYGSDUSH-NBLXOJGSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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